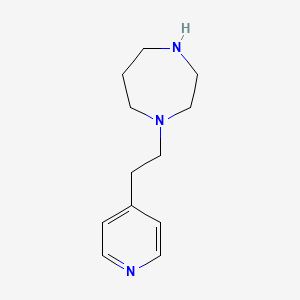

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine

Overview

Description

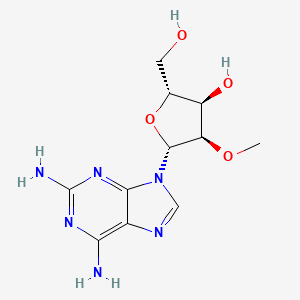

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Complexation and Spin-Crossover

Research by Shahid et al. (2022) explored the complexation of Fe[ClO4]2·6H2O with 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine derivatives. These compounds exhibited thermal spin-crossover in solution, a phenomenon where the spin state of the compound changes due to temperature variations. This property is significant in materials science and molecular electronics (Shahid et al., 2022).

2. Luminescence Enhancement

Duati et al. (2003) synthesized ruthenium complexes using this compound and reported an enhancement in luminescence lifetimes. This increase in luminescence is crucial for applications in photophysical devices and sensors (Duati et al., 2003).

3. Selective Extraction of Americium(III)

Hudson et al. (2006) studied the use of hydrophobic tridentate ligands, including this compound, for the selective extraction of americium(III) from europium(III). This has implications in nuclear waste management and the recycling of nuclear materials (Hudson et al., 2006).

4. Fluorescence and Spin-Crossover in Iron(II) Complexes

Santoro et al. (2015) investigated iron(II) complexes of this compound analogs. These complexes displayed both fluorescence and thermal spin transitions, highlighting their potential in creating responsive materials for technological applications (Santoro et al., 2015).

5. Separation of Lanthanides and Actinides

Drew et al. (2004) explored the effectiveness of various hydrophobic tridentate ligands, including this compound, in selectively extracting americium(III) from europium(III). This research is vital in the field of lanthanide and actinide separation processes (Drew et al., 2004).

Safety and Hazards

The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with metal ions, forming complexes that can act as catalysts in various biochemical reactions

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and proteins, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s delivery and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications .

Properties

IUPAC Name |

2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCRKHKJFCWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90412658 | |

| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165125-95-1 | |

| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

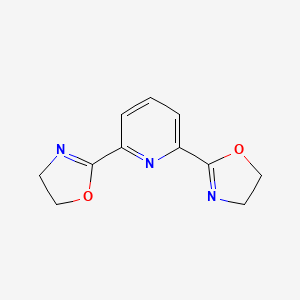

Q1: How does 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) contribute to the structure of the resulting coordination polymer?

A: this compound (L1) acts as a bridging ligand in the formation of the azide-copper coordination polymer [Cu2L1(N3)4]n []. The molecule possesses two oxazoline nitrogen atoms and one pyridine nitrogen atom, each capable of coordinating to copper (Cu) ions. In this specific case, L1, along with azide (N3-) bridges, facilitates the formation of a one-dimensional (1D) infinite hexagonal tape structure. This 1D structure is characterized by three types of azide bridges: two single end-on (μ-1,1-N3) and one double end-on (μ-1,3-N3) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.